molecular formula C3H6N2O B12548059 2-Methyl-1-nitrosoaziridine CAS No. 142267-52-5

2-Methyl-1-nitrosoaziridine

Cat. No.: B12548059
CAS No.: 142267-52-5
M. Wt: 86.09 g/mol
InChI Key: QHWOWVOMYXLTCH-UHFFFAOYSA-N
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Description

2-Methyl-1-nitrosoaziridine is a nitroso-functionalized aziridine derivative characterized by a three-membered ring containing two nitrogen atoms. The nitroso group (-NO) at the 1-position and a methyl substituent at the 2-position confer unique reactivity and stability to the molecule. Aziridines are strained heterocycles known for their utility in organic synthesis, particularly in ring-opening reactions for constructing complex amines and natural products. Nitrosoaziridines, however, are less studied compared to their non-nitrosated counterparts, and their biological or pharmacological properties remain underexplored in the provided evidence.

Properties

CAS No.

142267-52-5

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

2-methyl-1-nitrosoaziridine

InChI

InChI=1S/C3H6N2O/c1-3-2-5(3)4-6/h3H,2H2,1H3

InChI Key

QHWOWVOMYXLTCH-UHFFFAOYSA-N

Canonical SMILES

CC1CN1N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-nitrosoaziridine typically involves the reaction of aziridines with nitrosating agents. One common method includes the reaction of 2-methylaziridine with nitrous acid or its derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-nitrosoaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amines: From nucleophilic ring-opening with amines

    Alcohols and Thiols: From nucleophilic ring-opening with alcohols and thiols

    Nitro Compounds: From oxidation of the nitroso group

    Amines: From reduction of the nitroso group

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitrosoaziridine involves the reactivity of its aziridine ring and nitroso group. The aziridine ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Molecular Targets and Pathways:

    Nucleophilic Attack: The aziridine ring is a target for nucleophiles, leading to the formation of various products.

    Redox Reactions:

Comparison with Similar Compounds

Below is a comparative analysis based on molecular features, synthesis, and biological activity:

Structural and Functional Group Comparisons
Compound Name Key Features Biological Activity (if reported) Reference
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine Contains a benzodithiazine core with a hydrazine side chain; methyl and chloro substituents. Weak cytotoxic activity (IC₅₀ >100 µM in cancer cell lines)
1-((Diethylamino)methyl)-2,2-dimethylaziridine Aziridine ring with diethylamino-methyl and dimethyl substituents. No activity reported; safety data emphasize acute toxicity
(2S)-1-Nitrosoazetidine-2-carboxylic Acid Four-membered azetidine ring with nitroso and carboxylic acid groups. Safety data focus on handling hazards (no bioactivity reported)
(2S,3R)-3-Iodomethyl-1-methylaziridine derivatives Methyl- and iodomethyl-substituted aziridines with oxazolyl side chains. Synthetic intermediates; no bioactivity data

Key Observations :

  • Ring Size and Strain : Unlike 2-methyl-1-nitrosoaziridine (three-membered ring), compounds like (2S)-1-nitrosoazetidine-2-carboxylic acid (four-membered azetidine) exhibit reduced ring strain, which may influence reactivity and stability .
  • Functional Groups : The nitroso group in aziridines (as in the query compound) is rare in the evidence. Most analogs, such as N-methylhydrazine derivatives , prioritize sulfonamide or thiazine cores .

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